molecular formula C17H14O7 B101506 Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate CAS No. 82091-12-1

Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate

Cat. No. B101506
CAS RN: 82091-12-1
M. Wt: 330.29 g/mol
InChI Key: QAWMIDIJFWHLAQ-UHFFFAOYSA-N
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Description

“Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate” is a chemical compound with the CAS Number 82091-12-1 . It has a molecular formula of C17H14O7 and a molecular weight of 330.28900 .


Synthesis Analysis

The synthesis of “Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate” involves the use of precursors such as phosgene (CAS#:75-44-5) and Methyl salicylate (CAS#:119-36-8) . The synthetic route is mentioned in the patent by General Electric Company .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate” consists of 17 carbon atoms, 14 hydrogen atoms, and 7 oxygen atoms . The exact mass is 330.07400 .


Physical And Chemical Properties Analysis

“Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate” has a LogP value of 2.83760, indicating its lipophilicity . The Polar Surface Area (PSA) is 88.13000 . The boiling point, melting point, density, and flash point are not available .

Safety And Hazards

The safety and hazards associated with “Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate” are not explicitly mentioned in the available resources. For detailed information, one should refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-21-15(18)11-7-3-5-9-13(11)23-17(20)24-14-10-6-4-8-12(14)16(19)22-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWMIDIJFWHLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC(=O)OC2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403644
Record name Benzoic acid, 2,2'-[carbonylbis(oxy)]bis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate

CAS RN

82091-12-1
Record name Benzoic acid, 2,2'-[carbonylbis(oxy)]bis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis-methyl salicylate carbonate
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